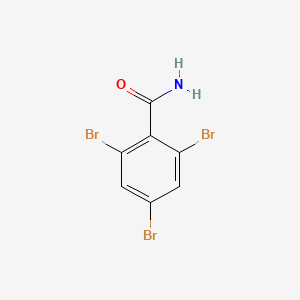

2,4,6-Tribromobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

5947-23-9 |

|---|---|

Molecular Formula |

C7H4Br3NO |

Molecular Weight |

357.82 g/mol |

IUPAC Name |

2,4,6-tribromobenzamide |

InChI |

InChI=1S/C7H4Br3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |

InChI Key |

PLBUPXLGOWJKQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)N)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tribromobenzamide

Electrophilic Aromatic Bromination Approaches to Precursors

Electrophilic aromatic substitution is the fundamental mechanism for introducing bromine atoms onto the benzene (B151609) ring. The choice of substrate and reaction conditions is critical in directing the electrophile (Br+) to the desired positions.

Direct Bromination of Benzamide (B126) and Derivatives

The amide group (-CONH2) of benzamide is an activating group and an ortho, para-director for electrophilic aromatic substitution. This electronic property makes the direct polybromination of benzamide a feasible route to 2,4,6-tribromobenzamide.

To achieve the exhaustive bromination required for the synthesis of the 2,4,6-tribromo derivative, catalysts are often employed to enhance the electrophilicity of the bromine. Lewis acids are common catalysts in these reactions. While specific catalyst systems for the direct tribromination of benzamide to this compound are not extensively detailed in readily available literature, the principles of such reactions are well-established. For instance, peptide-based catalysts have been used for the atroposelective bromination of benzamide derivatives. acs.orgsemanticscholar.orgnih.govnih.gov Furthermore, palladium-catalyzed methods have been developed for the ortho-halogenation of tertiary benzamides, and iridium catalysis has been used for the selective ortho-iodination of benzamides, which could conceptually be adapted for bromination. acs.orgacs.org Copper has also been shown to promote the bromination of certain benzamides. beilstein-journals.org

| Catalyst Type | Example | Role in Bromination |

| Peptide-based | Simple tetrapeptides | Enantioselective synthesis of atropisomeric benzamides acs.orgnih.gov |

| Palladium | Pd(OAc)2 | ortho-Halogenation of tertiary benzamides acs.org |

| Iridium | [Cp*Ir(H2O)3]SO4 | Selective ortho-iodination of benzamides acs.org |

| Copper | Cu(OAc)2·H2O | Promotes bromination of specific amide substrates beilstein-journals.org |

The amide group in benzamide activates the aromatic ring towards electrophilic attack. Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This makes these positions significantly more nucleophilic and thus more susceptible to attack by an electrophile like Br+.

The reaction proceeds via the formation of a sigma complex (or arenium ion), a resonance-stabilized carbocation intermediate. The intermediates formed by attack at the ortho and para positions are more stable than the one formed by meta attack because they have resonance structures where the positive charge is delocalized onto the amide group. This lower activation energy for the formation of the ortho and para intermediates leads to the observed regioselectivity. nih.gov For polybromination to occur, the reaction conditions must be forcing enough (e.g., excess bromine, presence of a catalyst) to overcome the slight deactivating effect of the already substituted bromine atoms.

Synthesis via Bromination of Benzoic Acid or Benzonitrile (B105546) Derivatives

Direct bromination of benzoic acid or benzonitrile to achieve a 2,4,6-substitution pattern is not a viable strategy. The carboxyl (-COOH) and cyano (-CN) groups are electron-withdrawing and act as meta-directors, deactivating the ring towards electrophilic substitution. youtube.comaskfilo.comyoutube.com Therefore, indirect methods are required, which typically involve synthesizing a precursor that can be easily tribrominated and then converting it to the desired benzoic acid or benzonitrile derivative.

A common strategy for synthesizing 2,4,6-tribromobenzoic acid involves starting with a highly activated precursor, such as aniline (B41778) or m-aminobenzoic acid. The strongly activating amino (-NH2) group directs the bromine to the ortho and para positions.

One established method begins with the bromination of m-aminobenzoic acid. orgsyn.org The amino group directs the bromination to its two available ortho positions (positions 2 and 6) and the para position (position 4 is already occupied by the carboxyl group, so position 4 relative to the amine is brominated). This yields 3-amino-2,4,6-tribromobenzoic acid. The amino group is then removed via a deamination reaction, which involves diazotization with sodium nitrite followed by reduction with an agent like hypophosphorous acid. orgsyn.orgchemicalbook.com

Reaction Scheme for 2,4,6-Tribromobenzoic Acid Synthesis

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Bromination | m-Aminobenzoic acid | Bromine, HCl (aq) | 3-Amino-2,4,6-tribromobenzoic acid | Not specified |

Other reported syntheses include the hydrolysis of 2,4,6-tribromobenzonitrile and the oxidation of 2,4,6-tribromotoluene. orgsyn.org

The synthesis of 2,4,6-tribromobenzonitrile typically starts with the exhaustive bromination of aniline. The powerful activating and ortho, para-directing nature of the amino group facilitates the rapid substitution at positions 2, 4, and 6, often using bromine water, to produce 2,4,6-tribromoaniline (B120722). scribd.comwikipedia.orgprepchem.comijcrt.orgquora.com

The resulting 2,4,6-tribromoaniline is then converted to the corresponding diazonium salt by treatment with sodium nitrite and a strong acid (diazotization). This diazonium salt is subsequently subjected to a Sandmeyer reaction, where a copper(I) cyanide catalyst is used to displace the diazonium group (-N2+) with a cyano group (-CN). wikipedia.orgbyjus.commasterorganicchemistry.comnih.gov This yields the target molecule, 2,4,6-tribromobenzonitrile. iucr.org

Reaction Scheme for 2,4,6-Tribromobenzonitrile Synthesis

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Bromination | Aniline | Bromine water or Br2 in acetic acid | 2,4,6-Tribromoaniline | High |

| 2. Diazotization | 2,4,6-Tribromoaniline | NaNO2, H2SO4 | 2,4,6-Tribromobenzenediazonium salt | Intermediate |

Once 2,4,6-tribromobenzoic acid or 2,4,6-tribromobenzonitrile is synthesized, it can be converted to this compound. The carboxylic acid can be converted to an acyl chloride and then reacted with ammonia (B1221849), while the nitrile can be hydrolyzed under controlled conditions to yield the amide.

Amidation Reactions for this compound Formation

The direct formation of the amide bond is the cornerstone of this compound synthesis. This can be accomplished by activating the corresponding carboxylic acid or through the transformation of a nitrile group.

Amidation of 2,4,6-Tribromobenzoyl Chloride

One of the most traditional and efficient methods for amide synthesis is the reaction of an acyl chloride with an amine. In this case, 2,4,6-tribromobenzoyl chloride serves as a highly reactive intermediate. The synthesis is a two-step process: first, the conversion of 2,4,6-tribromobenzoic acid to its acid chloride, and second, the amidation reaction.

The acid chloride is typically prepared by treating 2,4,6-tribromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or triphosgene. asianpubs.orglibretexts.org The resulting 2,4,6-tribromobenzoyl chloride is then reacted with a concentrated solution of ammonia (NH₃) to yield this compound. libretexts.org The reaction is a nucleophilic acyl substitution where the ammonia molecule attacks the electrophilic carbonyl carbon of the acid chloride. libretexts.org Due to the high reactivity of the acid chloride, this reaction is often rapid and exothermic. An excess of ammonia is typically used to neutralize the hydrochloric acid (HCl) byproduct, forming ammonium (B1175870) chloride. libretexts.org

| Step | Starting Material | Reagents | Product | General Conditions |

| 1 | 2,4,6-Tribromobenzoic Acid | Thionyl Chloride (SOCl₂) or PCl₃ | 2,4,6-Tribromobenzoyl Chloride | Reflux in an inert solvent |

| 2 | 2,4,6-Tribromobenzoyl Chloride | Concentrated Ammonia (NH₃) | This compound | Cold conditions, excess ammonia |

Amidation of 2,4,6-Tribromobenzoic Acid

Direct conversion of a carboxylic acid to an amide without isolating the acid chloride intermediate is often preferred as it reduces the number of synthetic steps and avoids the use of harsh chlorinating agents. This direct amidation typically requires the use of coupling agents or catalysts to activate the carboxylic acid.

Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole). More recently, greener and more atom-economical catalysts have been developed for this transformation. Boron-based catalysts, such as boric acid (H₃BO₃) and ammonia-borane, have proven effective for the direct amidation of both aromatic and aliphatic carboxylic acids. orgsyn.orgorganic-chemistry.org These reactions typically proceed by heating the carboxylic acid and the amine source in the presence of the catalyst, often with azeotropic removal of water to drive the reaction to completion.

| Starting Material | Reagents/Catalyst | Amine Source | Product | General Conditions |

| 2,4,6-Tribromobenzoic Acid | Boric Acid | Ammonia | This compound | Heating in a solvent like toluene with water removal |

| 2,4,6-Tribromobenzoic Acid | Ammonia-borane | Ammonia | This compound | Heating in a suitable solvent |

Hydrolysis and Related Transformations of 2,4,6-Tribromobenzonitrile

An alternative route to this compound involves the partial hydrolysis of 2,4,6-tribromobenzonitrile. The complete hydrolysis of a nitrile group yields a carboxylic acid, with the amide being a key intermediate in this process. orgsyn.org By carefully controlling the reaction conditions, the hydrolysis can be stopped at the amide stage.

This transformation is typically carried out under either acidic or basic conditions. For selective partial hydrolysis to the amide, mildly basic conditions using reagents like hydrogen peroxide in an alkaline solution are often employed. The reaction must be carefully monitored to prevent further hydrolysis of the newly formed amide to the corresponding carboxylic acid.

| Starting Material | Reagents | Product | General Conditions |

| 2,4,6-Tribromobenzonitrile | H₂O₂, NaOH(aq) | This compound | Mild heating, careful monitoring |

Green Chemistry Approaches in Amidation Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of amide synthesis, this translates to avoiding stoichiometric and often toxic reagents, reducing solvent use, and employing catalytic methods.

The use of boric acid as a catalyst for direct amidation is a prime example of a green chemistry approach. orgsyn.org Boric acid is inexpensive, readily available, and has low toxicity. These catalytic reactions often have a high atom economy, with water being the only byproduct. orgsyn.org Another green approach is the use of enzymes. Lipases, for instance, can catalyze the direct amidation of carboxylic acids with ammonia in organic solvents, offering high selectivity under mild reaction conditions. nih.gov Such biocatalytic methods can significantly reduce the environmental impact of the synthesis.

Convergent and Divergent Synthetic Pathways to this compound

Multi-Step Synthesis Design and Optimization

A comprehensive synthetic plan for this compound involves the preparation of a key intermediate, such as 2,4,6-tribromobenzoic acid or 2,4,6-tribromoaniline, followed by functional group transformation to the final amide product. The optimization of such a multi-step synthesis requires careful consideration of the directing effects of substituents in electrophilic aromatic substitution reactions. chegg.comchegg.com

One common pathway begins with the synthesis of 2,4,6-tribromoaniline. Aniline is a highly activated aromatic ring, and its reaction with an excess of bromine water or bromine in acetic acid leads to the rapid precipitation of 2,4,6-tribromoaniline in high yield. wikipedia.orgyoutube.com The amino group can then be converted into a nitrile via a Sandmeyer reaction, involving diazotization with sodium nitrite and hydrochloric acid, followed by reaction with a copper(I) cyanide salt. The resulting 2,4,6-tribromobenzonitrile can then be partially hydrolyzed to this compound as described in section 2.2.3.

An alternative and often more direct multi-step synthesis involves the preparation of 2,4,6-tribromobenzoic acid. A well-established laboratory procedure starts from m-aminobenzoic acid. orgsyn.org This starting material is first exhaustively brominated to yield 3-amino-2,4,6-tribromobenzoic acid. The amino group is then removed via diazotization followed by a reduction (deamination) step, for instance with hypophosphorous acid, to afford 2,4,6-tribromobenzoic acid. orgsyn.orgchemicalbook.com This acid can then be converted to this compound using the methods outlined in sections 2.2.1 or 2.2.2. The classic synthesis of polysubstituted benzoates can be a lengthy process, sometimes requiring over eight steps to ensure correct regioselectivity. researchgate.net

| Pathway | Step 1 | Step 2 | Step 3 | Step 4 |

| From Aniline | Aniline → 2,4,6-Tribromoaniline (Bromination) | 2,4,6-Tribromoaniline → Diazonium salt (Diazotization) | Diazonium salt → 2,4,6-Tribromobenzonitrile (Sandmeyer Reaction) | 2,4,6-Tribromobenzonitrile → this compound (Partial Hydrolysis) |

| From m-Aminobenzoic Acid | m-Aminobenzoic Acid → 3-Amino-2,4,6-tribromobenzoic acid (Bromination) | 3-Amino-2,4,6-tribromobenzoic acid → 2,4,6-Tribromobenzoic acid (Deamination) | 2,4,6-Tribromobenzoic acid → 2,4,6-Tribromobenzoyl chloride (Chlorination) | 2,4,6-Tribromobenzoyl chloride → this compound (Amidation) |

One-Pot and Cascade Reactions in Brominated Benzamide Synthesis

One-pot and cascade reactions represent an evolution in synthetic efficiency, aiming to construct complex molecules from simple precursors in a single, uninterrupted sequence. These reactions are designed to be highly atom-economical and environmentally benign. For the synthesis of brominated benzamides, such a strategy would ideally involve the concurrent or sequential formation of the tribrominated aromatic ring and the benzamide functionality.

Hypothetical One-Pot Synthesis from Benzamide:

A plausible one-pot approach to this compound could commence from benzamide itself. This process would involve the electrophilic bromination of the aromatic ring at the ortho and para positions, followed by the introduction of the third bromine atom. The challenge in such a reaction lies in controlling the regioselectivity and preventing side reactions. The amide group is an ortho-, para-director, facilitating the initial bromination steps.

A proposed reaction sequence could involve the treatment of benzamide with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br2), in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. The reaction conditions would need to be carefully optimized to achieve exhaustive bromination at the 2, 4, and 6 positions without significant degradation of the amide functionality.

Cascade Reactions from Precursors:

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer another elegant route. A hypothetical cascade synthesis of this compound could be envisioned starting from a precursor that can undergo both bromination and amidation in a sequential manner.

For instance, a reaction could be initiated from 2,4,6-tribromobenzaldehyde. A one-pot oxidative amidation of 2,4,6-tribromobenzaldehyde could be achieved using an amine source in the presence of an oxidizing agent. This would convert the aldehyde directly to the amide in a single step, subsequent to the tribromination of a benzaldehyde precursor. Research on oxidative amidation of aldehydes has shown that various aldehydes can be converted to their corresponding amides in a one-pot fashion. nih.govrsc.orgnih.govscispace.com

Another potential precursor is 2,4,6-tribromobenzoic acid. The conversion of a carboxylic acid to a benzamide typically involves activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with an amine. A one-pot procedure would involve the in-situ activation of 2,4,6-tribromobenzoic acid followed by the immediate introduction of an ammonia source. While not a cascade reaction in the strictest sense, the seamless one-pot nature of this transformation aligns with the principles of synthetic efficiency. The synthesis of 2,4,6-tribromobenzoic acid itself can be achieved through the bromination and subsequent deamination of 3-aminobenzoic acid. orgsyn.org

Research Findings on Related Syntheses:

Furthermore, regioselective bromination of aromatic amines has been achieved in a one-pot manner, indicating that multi-step functionalization of an aromatic ring can be telescoped into a single process. nih.gov The synthesis of the precursor 2,4,6-tribromoaniline is a well-established high-yield reaction involving the direct bromination of aniline. youtube.comijcrt.org Conversion of this aniline to the target benzamide would, however, require multiple discrete steps.

The following table summarizes hypothetical and related one-pot/cascade reaction strategies for the synthesis of brominated benzamides, drawing parallels to the potential synthesis of this compound.

| Starting Material | Reaction Type | Key Reagents/Conditions | Potential Product | Supporting Literature Concepts |

| Benzamide | One-Pot Bromination | N-Bromosuccinimide (NBS) or Br2, Lewis Acid | This compound | General principles of electrophilic aromatic substitution and one-pot halogenations. |

| 2,4,6-Tribromobenzaldehyde | One-Pot Oxidative Amidation | Amine source (e.g., NH3), Oxidizing agent | This compound | Oxidative amidation of aldehydes. nih.govrsc.orgnih.govscispace.com |

| 2,4,6-Tribromobenzoic Acid | One-Pot Amidation | Activating agent (e.g., SOCl2), Ammonia source | This compound | One-pot conversion of carboxylic acids to amides. orgsyn.org |

| Substituted N-allylbenzamides | Cascade Radical Cyclization | Radical initiator | Dihydroisoquinolin-1(2H)-ones | Demonstrates cascade C-C and C-N bond formation. beilstein-journals.org |

| Benzamides and Benzoylacetonitriles | Cascade Coupling | Copper catalyst | 2,3-disubstituted benzofurans | Illustrates cascade C-C and C-O bond formation from benzamides. researchgate.net |

These examples from the literature, while not directly producing this compound, underscore the potential for developing efficient one-pot and cascade methodologies for its synthesis. Future research in this area would likely focus on adapting these existing strategies to the specific steric and electronic properties of the tribrominated benzene ring.

Elucidation of Reaction Mechanisms and Reactivity of 2,4,6 Tribromobenzamide

Mechanistic Investigations of Substitution Reactions on 2,4,6-Tribromobenzamide

The chemical behavior of this compound is primarily characterized by substitution reactions at the aromatic core. The presence of both halogen and amide substituents creates a complex interplay of activating and deactivating influences, making the prediction of its reactivity a subject of detailed mechanistic consideration.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.orgmsu.edu The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and position of this substitution are heavily influenced by the substituents already present on the ring. wikipedia.orglibretexts.org

Substituents on an aromatic ring are classified as either activating or deactivating based on whether they increase or decrease the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.comstackexchange.com Activating groups increase the reaction rate, while deactivating groups decrease it. fiveable.mequora.com

Bromine, like other halogens, is a deactivating group in electrophilic aromatic substitution. masterorganicchemistry.commakingmolecules.com This deactivation stems from its strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. stackexchange.comquora.com Although bromine possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), this effect is weaker than its inductive withdrawal. stackexchange.com The mismatch in orbital size between carbon's 2p orbitals and bromine's larger 4p orbitals leads to less efficient overlap and a weaker resonance donation compared to, for example, the oxygen in a hydroxyl group. stackexchange.com

In this compound, the presence of three bromine atoms significantly deactivates the aromatic ring, making electrophilic substitution reactions considerably more difficult to achieve than for benzene or benzamide (B126) alone. The cumulative inductive effect of the three halogens makes the ring exceptionally electron-poor.

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring Reactivity | Directing Effect |

|---|---|---|---|---|

| -Br (Bromine) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para-Directing |

| -CONH₂ (Amide) | Withdrawing | Donating | Activating (generally) | Ortho, Para-Directing |

The amide functional group (-CONH₂) is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution. libretexts.org The nitrogen atom's lone pair can participate in resonance with the aromatic ring, donating electron density and stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org This resonance donation is particularly effective at the ortho and para positions, making these sites more nucleophilic and reactive towards the incoming electrophile. libretexts.orglibretexts.org

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgpressbooks.pub The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.orglibretexts.org

In this compound, the bromine atoms can serve as leaving groups in an SNAr reaction. The aromatic ring is rendered highly electrophilic (electron-poor) by the cumulative inductive effects of the three bromine atoms. This electron deficiency makes the ring susceptible to attack by strong nucleophiles. youtube.comyoutube.com

For a nucleophilic attack to occur, the negative charge of the intermediate Meisenheimer complex must be stabilized. youtube.com This stabilization is most effective when strong electron-withdrawing groups are positioned ortho or para to the leaving group. pressbooks.publibretexts.org In this compound, the other bromine atoms and the amide group would serve this role. The reaction of polyhalogenated aromatic compounds with various nucleophiles has been documented, demonstrating the feasibility of displacing halogen atoms. wuxiapptec.com For instance, studies on polybrominated diphenyl ethers (PBDEs) have shown that bromine atoms can be removed, with reactivity depending on their position on the ring. nih.gov

| Factor | Requirement for SNAr | Role in this compound |

|---|---|---|

| Substrate | Electron-poor aromatic ring | Activated by three -Br groups |

| Leaving Group | Good leaving group (e.g., Halide) | -Br is a potential leaving group |

| Activating Groups | Strong electron-withdrawing groups (ortho/para) | Other -Br atoms and the -CONH₂ group stabilize the intermediate |

| Nucleophile | Strong nucleophile (e.g., RO⁻, NH₂⁻) | Required to initiate the attack |

The mechanism for SNAr reactions on highly substituted aromatic systems like this compound involves the initial attack of a nucleophile on one of the carbon atoms bearing a bromine atom. This forms a tetrahedral Meisenheimer intermediate, where the aromaticity of the ring is temporarily broken. libretexts.orgnih.gov The negative charge of this complex is delocalized across the ring and, crucially, onto the ortho and para electron-withdrawing substituents. wikipedia.orgyoutube.com In the second, typically fast, step, the leaving group (a bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. pressbooks.pub

The presence of multiple electron-withdrawing groups, such as the three bromine atoms in this compound, is critical for stabilizing the Meisenheimer complex and thus facilitating the reaction. libretexts.org Computational and experimental studies on other polyhalogenated systems, including heterocycles and porphyrins, confirm that the rate and regioselectivity of SNAr are highly dependent on the electronic nature and position of the substituents. wuxiapptec.comnih.gov For this compound, nucleophilic substitution would be a more probable reaction pathway than electrophilic substitution, provided a sufficiently strong nucleophile is used.

Nucleophilic Aromatic Substitution (SNAr) on this compound

Reactivity of the Amide Functional Group in this compound

The amide moiety in this compound is a focal point for a variety of chemical transformations, including hydrolysis, derivatization, and cyclization reactions. The electronic and steric effects of the tribrominated phenyl ring significantly influence the reactivity of this functional group.

The hydrolysis of this compound to 2,4,6-tribromobenzoic acid and ammonia (B1221849) can be achieved under both acidic and basic conditions. The mechanisms, however, differ significantly.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of ammonia from this intermediate, followed by deprotonation, yields the corresponding carboxylic acid. The reaction rate is influenced by the concentration of the acid and the temperature.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is a poor leaving group. The subsequent deprotonation of the resulting carboxylic acid by the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt and ammonia.

| Hydrolysis Condition | Catalyst | Key Intermediate | Primary Product |

| Acidic | H₃O⁺ | Protonated Carbonyl | 2,4,6-Tribromobenzoic Acid |

| Basic | OH⁻ | Tetrahedral Alkoxide | 2,4,6-Tribromobenzoate |

The amide nitrogen of this compound can undergo several derivatization reactions, with the Hofmann rearrangement being a prominent example.

Hofmann Rearrangement: This reaction converts the primary amide into a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with bromine and a strong base, such as sodium hydroxide, initially forms an N-bromoamide intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic solution to yield 2,4,6-tribromoaniline (B120722) and carbon dioxide. wikipedia.orgmasterorganicchemistry.com This reaction provides a synthetic route to the corresponding aniline (B41778) derivative.

N-Alkylation and N-Arylation: While less common for primary amides due to potential for over-alkylation and competing reactions, derivatization at the amide nitrogen via alkylation or arylation can be achieved under specific conditions. These reactions typically involve deprotonation of the amide with a strong base to form the corresponding anion, which then acts as a nucleophile towards an alkyl or aryl halide. The synthesis of N-substituted derivatives allows for the modification of the compound's physical and chemical properties.

| Derivatization Reaction | Reagents | Key Intermediate | Product |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | Isocyanate | 2,4,6-Tribromoaniline wikipedia.orgmasterorganicchemistry.com |

| N-Alkylation | Strong base, Alkyl halide | Amide Anion | N-Alkyl-2,4,6-tribromobenzamide |

| N-Arylation | Strong base, Aryl halide, Catalyst (e.g., Cu) | Amide Anion | N-Aryl-2,4,6-tribromobenzamide |

The amide group of this compound can participate in condensation reactions with carbonyl compounds, although the steric hindrance from the ortho-bromine atoms can be a limiting factor. These reactions typically require a catalyst and proceed through the formation of an N-acyliminium ion or a related reactive intermediate.

Furthermore, N-substituted derivatives of this compound, where the substituent contains a reactive functional group, can undergo intramolecular cyclization to form heterocyclic structures. The specific nature of the cyclization product depends on the nature of the N-substituent and the reaction conditions employed. For instance, an N-substituent with a distal nucleophile could potentially lead to the formation of a lactam or other ring systems.

Radical and Photochemical Reactions of this compound

The presence of multiple carbon-bromine bonds in this compound makes it susceptible to radical and photochemical reactions, which primarily involve the cleavage of these bonds.

Free-radical reactions of this compound can be initiated by radical initiators or high temperatures. A key pathway involves the homolytic cleavage of a C-Br bond to generate a tribromophenyl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from a solvent molecule or addition to an unsaturated system. The relative stability of the aryl radical and the strength of the C-Br bond influence the facility of this process. Radical bromination, where a hydrogen atom on the aromatic ring is substituted by a bromine atom, is unlikely given the already substituted nature of the ring.

Upon absorption of ultraviolet (UV) radiation, this compound is expected to undergo photoinduced transformations. The primary photochemical process is the homolytic cleavage of a carbon-bromine bond, generating an aryl radical and a bromine radical. nih.govnih.gov This is a common pathway for polybrominated aromatic compounds. nih.govnih.gov The resulting radicals can then undergo a variety of secondary reactions, leading to debromination, rearrangement, or dimerization products. nih.gov Studies on the photolysis of the related compound 2,4,6-tribromophenol (B41969) have shown that it undergoes phototransformation following pseudo-first-order kinetics, with hydrodebromination being a major pathway. nih.gov Similar behavior can be anticipated for this compound. The presence of sensitizers or quenchers in the reaction medium can significantly influence the course and efficiency of these photochemical reactions.

| Reaction Type | Initiation | Primary Intermediate | Potential Products |

| Free-Radical Reaction | Radical Initiator / Heat | Tribromophenyl Radical | Debrominated Benzamides |

| Photochemical Reaction | UV Radiation | Tribromophenyl Radical, Bromine Radical | Debrominated Benzamides, Dimerization Products nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 2,4,6 Tribromobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial, indispensable steps in the structural elucidation of 2,4,6-Tribromobenzamide. The substitution pattern of the aromatic ring and the presence of the amide group dictate the expected chemical shifts and coupling patterns.

In the ¹H NMR spectrum, the tribrominated benzene (B151609) ring is expected to show a singlet for the two equivalent aromatic protons (H-3 and H-5). The heavy bromine atoms and the amide group strongly influence the electronic environment, leading to a downfield shift for these protons. The protons of the primary amide group (-CONH₂) are also expected to appear as two distinct signals, often broad, due to their different spatial environments relative to the carbonyl group and potential for restricted rotation around the C-N bond. Their chemical shift is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will display characteristic signals for each unique carbon atom. The carbon atom attached to the amide group (C-1) and the carbons bonded to bromine (C-2, C-4, C-6) are expected to appear at significantly different chemical shifts from the proton-bearing carbons (C-3, C-5). The carbonyl carbon of the amide group will be the most downfield signal, typically found in the 165-175 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-3, H-5 | ~ 7.8 - 8.0 (singlet) | - |

| -NH₂ | ~ 7.5 - 8.5 (two broad singlets) | - |

| C-1 | - | ~ 138 - 142 |

| C-2, C-6 | - | ~ 120 - 125 |

| C-3, C-5 | - | ~ 135 - 138 |

| C-4 | - | ~ 118 - 122 |

| C=O | - | ~ 168 - 172 |

Note: Predicted values are based on data from structurally similar compounds and general NMR principles. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the absence of coupling between the isolated aromatic protons (H-3 and H-5) and to correlate the amide protons if they exhibit any scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. An HSQC spectrum would definitively link the aromatic ¹H signal to its corresponding ¹³C signal (C-3/C-5), confirming their assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would be expected between the aromatic protons (H-3/H-5) and the surrounding carbons (C-1, C-2, C-4, C-6), as well as the carbonyl carbon. Correlations from the amide protons to the carbonyl carbon (C=O) and the ipso-carbon (C-1) would firmly establish the connectivity of the amide group to the tribrominated ring.

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing insights into polymorphism, crystallinity, and local molecular environments that are not accessible in solution-state NMR. For this compound, which is a solid at room temperature, ssNMR could be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions (e.g., hydrogen bonding involving the amide group).

Characterize Microcrystalline Structure: ssNMR can provide information on the number of chemically inequivalent molecules in the crystallographic unit cell.

Probe Intermolecular Interactions: Techniques like ¹H-¹⁵N cross-polarization magic angle spinning (CP/MAS) can be used to study the hydrogen bonding network formed by the amide groups in the solid state, which is a key determinant of the crystal packing.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₇H₄Br₃NO), HRMS is critical for confirming its molecular formula. The presence of three bromine atoms creates a highly characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The resulting molecular ion cluster would show multiple peaks, with the most intense peaks corresponding to the combinations of these isotopes.

Table 2: Predicted Isotopic Distribution for the Molecular Ion [M]⁺ of this compound

| Isotopic Composition | Calculated m/z | Relative Abundance (%) |

| C₇H₄(⁷⁹Br)₃NO | 342.7894 | ~25.5 |

| C₇H₄(⁷⁹Br)₂(⁸¹Br)₁NO | 344.7874 | ~75.5 |

| C₇H₄(⁷⁹Br)₁(⁸¹Br)₂NO | 346.7853 | ~75.0 |

| C₇H₄(⁸¹Br)₃NO | 348.7833 | ~24.5 |

Note: The calculated m/z values are for the [M]⁺ ion. The exact measured mass would confirm the elemental formula C₇H₄Br₃NO.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure. A GC-MS/MS based analytical method has been developed for the related compound 2,4,6-tribromophenol (B41969), demonstrating the utility of this technique. nih.gov

For this compound, characteristic fragmentation pathways would likely include:

Loss of the Amide Group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to the loss of a CONH₂ radical (•CONH₂) and the formation of a 2,4,6-tribromophenyl (B11824935) cation.

Alpha Cleavage: Formation of the benzoyl cation [C₆H₂Br₃C=O]⁺ through the loss of an amino radical (•NH₂).

Sequential Loss of Bromine: The tribrominated ring fragments would likely undergo sequential loss of bromine atoms or HBr, leading to a series of lower mass ions that are characteristic of the substitution pattern.

The interpretation of these fragmentation patterns, in conjunction with NMR data, provides irrefutable evidence for the structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound. By analyzing the vibrational modes of its constituent functional groups—the amide moiety and the brominated aromatic ring—key structural and bonding information can be inferred.

The vibrational spectrum of this compound is dominated by the characteristic bands of the primary amide group and the substituted benzene ring.

The amide moiety gives rise to several distinct and well-characterized absorption bands. The N-H stretching vibrations are typically observed as two bands in the region of 3400-3200 cm⁻¹ in the IR spectrum, corresponding to the asymmetric and symmetric stretching modes. The C=O stretching vibration, often referred to as the Amide I band, is one of the most intense absorptions in the IR spectrum and typically appears in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or the Amide II band, is found around 1640-1590 cm⁻¹.

The brominated aromatic ring also presents a unique set of absorption bands. The C-H stretching vibrations of the remaining aromatic protons are expected above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations are found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

A study on various mononitro-substituted benzamides provides analogous data for the vibrational frequencies of the amide group, which are expected to be similar in this compound. nih.gov For instance, in p-nitrobenzamide, the C=O stretch is observed at 1670 cm⁻¹ in the IR spectrum. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected for this compound |

| N-H Asymmetric Stretch | 3400-3300 | Present |

| N-H Symmetric Stretch | 3200-3100 | Present |

| Aromatic C-H Stretch | >3000 | Present |

| C=O Stretch (Amide I) | 1680-1630 | Strong absorption expected |

| N-H Bend (Amide II) | 1640-1590 | Present |

| Aromatic C-C Stretch | 1600-1450 | Multiple bands expected |

| C-N Stretch | ~1400 | Present |

| C-Br Stretch | 600-500 | Present |

The precise positions and shapes of the vibrational bands can offer insights into the conformation of the this compound molecule and the nature of its intermolecular interactions. The steric hindrance imposed by the bulky bromine atoms at the ortho positions likely forces the amide group to be twisted out of the plane of the aromatic ring. This deviation from planarity would affect the conjugation between the carbonyl group and the benzene ring, leading to a shift in the C=O stretching frequency compared to a planar benzamide (B126).

Furthermore, in the solid state, primary amides are known to form strong intermolecular hydrogen bonds of the N-H···O type. These interactions cause a significant broadening and shifting of the N-H and C=O stretching bands to lower frequencies compared to the gas phase or dilute solutions. The presence of multiple bromine atoms also introduces the possibility of halogen bonding (Br···O or Br···N) influencing the crystal packing and, consequently, the vibrational spectra. Studies on halogenated benzamides have highlighted the importance of such interactions in their solid-state structures. jst.go.jpiucr.org

For the analysis of solid samples like this compound, Attenuated Total Reflectance (ATR) IR spectroscopy is a particularly useful technique as it requires minimal sample preparation. researchgate.net The sample is brought into direct contact with a high-refractive-index crystal, and the IR spectrum is obtained from the surface.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique. mdpi.com While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the aromatic ring vibrations and C-Br stretches can be strong in the Raman spectrum, providing a more complete picture of the vibrational modes. esisresearch.org The use of both ATR-IR and FT-Raman spectroscopy would provide a comprehensive characterization of the vibrational properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

Based on the structure of 2,4,6-trimethylbenzamide, the following intramolecular parameters can be anticipated for this compound. The C-C bond lengths within the aromatic ring would be in the typical range of 1.38-1.40 Å. The C-N bond of the amide group is expected to have a length of approximately 1.33 Å, and the C=O double bond a length of about 1.24 Å.

A crucial parameter is the torsion angle between the plane of the aromatic ring and the amide group. In 2,4,6-trimethylbenzamide, the steric hindrance from the ortho-methyl groups results in a nearly perpendicular arrangement, with a dihedral angle of 84.69 (6)°. nih.gov A similar significant twist is expected for this compound due to the even larger size of the bromine atoms.

| Parameter | Value in 2,4,6-trimethylbenzamide | Expected for this compound |

| C-N Bond Length | ~1.33 Å | Similar |

| C=O Bond Length | ~1.24 Å | Similar |

| Aromatic C-C Bond Lengths | 1.38-1.40 Å | Similar |

| Dihedral Angle (Aryl-Amide) | 84.69 (6)° | Similar, likely large |

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions.

Hydrogen Bonding: As observed in 2,4,6-trimethylbenzamide, primary amides typically form infinite one-dimensional chains through N-H···O=C hydrogen bonds. nih.gov In this motif, known as a C(4) chain, the anti-proton of the NH₂ group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. nih.gov This is a very robust and common feature in the crystal structures of primary amides.

Polymorphism and Crystallization Studies of this compound

A thorough review of available scientific literature reveals a notable absence of dedicated studies on the polymorphism and crystallization of this compound. Searches of chemical and crystallographic databases have not yielded any specific entries detailing the crystal structure or identifying different polymorphic forms of this compound.

While research has been conducted on the crystal structures and polymorphic behavior of related molecules, such as 2,4,6-tribromobenzonitrile, 2,4,6-tribromoaniline (B120722), and 2,4,6-tribromophenol, this information is not directly applicable to this compound. The presence of the amide functional group in this compound introduces different hydrogen bonding possibilities and steric considerations compared to nitrile, amine, or hydroxyl groups, which would significantly influence its crystal packing and potential for polymorphism.

Information regarding the synthesis of related compounds, for instance, the crystallization of 2,4,6-tribromobenzoic acid from toluene, suggests that crystallization is a viable method for purification of similar brominated benzene derivatives. However, without experimental data for this compound itself, any discussion of its crystallization behavior or potential polymorphs would be purely speculative.

Consequently, there are no detailed research findings or data tables to present on the polymorphic forms, crystallization conditions, or advanced spectroscopic and structural analysis of this compound crystals. Further research, including single-crystal X-ray diffraction and solid-state characterization, would be necessary to elucidate the crystalline nature of this compound and to investigate the existence of any polymorphs.

Computational Chemistry and Theoretical Studies of 2,4,6 Tribromobenzamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the geometric and electronic properties of 2,4,6-Tribromobenzamide.

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is typically achieved using methods like DFT with a suitable basis set, such as B3LYP/6-31G. researchgate.net For substituted benzamides, the planarity of the benzamide (B126) group and the orientation of the substituents are key structural parameters. The presence of three bulky bromine atoms at the 2, 4, and 6 positions of the benzene (B151609) ring introduces significant steric hindrance, which can influence the torsion angles between the phenyl ring and the amide group.

The electronic structure of this compound is significantly influenced by the high electronegativity of the bromine and oxygen atoms, as well as the resonance effects of the amide group and the benzene ring. Theoretical calculations can provide a detailed picture of the electron distribution and bonding within the molecule. In related substituted benzamides, it has been observed that the central C-N amide bond exhibits partial double bond character. nih.gov

Illustrative Optimized Geometrical Parameters for a Substituted Benzamide

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.35 - 1.46 | - | - |

| C-N | ~1.37 | - | - |

| C=O | ~1.23 | - | - |

| C-Br | ~1.90 | - | - |

| N-H | ~1.01 | - | - |

| C-C-N | - | ~117 | - |

| O=C-N | - | ~122 | - |

| C-N-H | - | ~120 | - |

| C-C-C-C (ring) | - | - | ~0 |

| O=C-N-H | - | - | ~180 (trans) |

Note: This table is illustrative and based on general values for substituted benzamides and related structures. Specific values for this compound would require dedicated computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. researchgate.net A smaller gap suggests higher reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the lone pairs of the bromine and oxygen atoms, which act as electron-donating groups. The LUMO is likely to be centered on the electron-withdrawing carbonyl group and the antibonding π* orbitals of the aromatic system. The introduction of halogen atoms, such as chlorine, into the benzamide structure has been shown to decrease the HOMO-LUMO energy gap, suggesting an increase in reactivity. tsijournals.com A similar trend would be anticipated for the tribrominated derivative.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution on each atom. The oxygen atom of the carbonyl group and the nitrogen atom of the amide group are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen atoms of the amide group will have partial positive charges. The bromine atoms, despite their high electronegativity, can also participate in charge delocalization.

Illustrative Frontier Orbital Energies for a Halogenated Benzamide

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 5.6 |

Note: These values are hypothetical and serve to illustrate the concept. Actual values for this compound would be determined through specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the amide hydrogens would exhibit a positive potential, making them susceptible to interaction with nucleophiles. The bromine atoms can exhibit dual behavior; while generally electronegative, the region opposite to the C-Br bond, known as the σ-hole, can have a positive electrostatic potential, allowing for halogen bonding interactions. nih.gov Studies on other halogenated aromatic compounds have shown that halogenation increases the positive charge of the aromatic part of the molecule. nih.gov

Spectroscopic Property Prediction from Theoretical Models

Computational methods are also employed to predict and interpret the spectroscopic properties of molecules, providing a powerful synergy with experimental data.

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. beilstein-journals.org These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. For this compound, the chemical shifts of the aromatic protons and carbons would be significantly influenced by the strong electron-withdrawing and anisotropic effects of the three bromine atoms and the amide group. The accuracy of these predictions can be high, often with a mean absolute error of less than 0.10 ppm for ¹H NMR. nih.gov Comparing calculated spectra with experimental data can aid in the definitive assignment of NMR signals and provide confidence in the determined molecular structure. nih.gov

For this compound, characteristic vibrational frequencies would include the N-H stretching and bending modes of the amide group, the C=O stretching frequency, and various C-C and C-H vibrations of the aromatic ring. The C-Br stretching and bending modes would appear at lower frequencies. Studies on similar molecules, like di-chloro benzamide, have shown that the addition of halogen atoms increases the number of vibrational modes. tsijournals.comtsijournals.com A normal coordinate analysis can be performed to provide a detailed assignment of each vibrational mode based on the potential energy distribution (PED). nih.gov

Illustrative Calculated Vibrational Frequencies for a Substituted Benzamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3400-3500 | N-H stretching |

| ν(C=O) | ~1680 | Carbonyl stretching |

| δ(N-H) | 1550-1650 | N-H bending |

| ν(C-N) | 1200-1350 | C-N stretching |

| ν(C-Br) | 500-700 | C-Br stretching |

Note: This table presents typical frequency ranges for the specified vibrational modes in substituted benzamides. The exact frequencies for this compound would be obtained from specific computational simulations.

Theoretical Studies of Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of aromatic compounds like this compound are governed by electron transitions between molecular orbitals. Theoretical and computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these spectra. Such studies provide insights into the electronic structure and photophysical properties of the molecule.

The process involves first optimizing the ground-state geometry of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP. Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the maxima of absorption bands (λmax), and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, the key electronic transitions would likely be of the π → π* and n → π* type, associated with the benzene ring and the carbonyl group of the amide moiety, respectively.

In studies of similar substituted aromatic compounds, TD-DFT has been successfully used to assign valence, Rydberg, and charge transfer excitations. researchgate.net For instance, research on substituted 4-pyrones and 4-thiopyrones has shown that the lowest energy absorption can be an n → π* transition. rsc.org The presence of heavy atoms like bromine can also influence the photophysical pathways, potentially enhancing intersystem crossing and leading to phosphorescence. Theoretical models can predict the energies of both singlet (for fluorescence) and triplet (for phosphorescence) excited states. The emission spectrum is typically calculated by first optimizing the geometry of the lowest excited state.

The choice of functional and basis set is critical, and results are often benchmarked against experimental data where available. For complex molecules, calculations may be performed in a simulated solvent environment to account for solvatochromic shifts (changes in absorption/emission wavelength due to the solvent).

Reaction Pathway and Mechanism Modeling

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, moving beyond simple reactant-to-product representations. By modeling the potential energy surface of a reaction, researchers can identify intermediate structures, locate transition states, and determine the energy barriers that govern reaction rates.

A chemical reaction proceeds along a path of minimum energy from reactants to products. The highest point on this path is the transition state (TS), a transient molecular configuration where bonds are simultaneously breaking and forming. ucsd.edu Locating this first-order saddle point on the potential energy surface is a primary goal in mechanism modeling. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed to find an approximate TS structure, which is then refined using more precise optimization techniques.

Once a transition state is located, a key verification step is frequency analysis. A true transition state must have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate—the path of steepest descent from the TS down to the reactants and products. Following this path, known as an Intrinsic Reaction Coordinate (IRC) calculation, confirms that the identified transition state correctly connects the desired reactants and products. This analysis provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction. ucsd.edu

For example, in studies of nitrobenzene (B124822) hydrogenation on metal catalysts, DFT calculations were used to determine the activation energy barriers for key steps like N-O bond dissociation and H transfer. nih.gov These calculations revealed that different reaction pathways were favored on different metal surfaces. nih.gov Such insights are crucial for designing more efficient catalysts. The accuracy of these calculated energies is highly dependent on the chosen computational method and basis set. diva-portal.org

Below is an illustrative table of calculated energies for a hypothetical hydrolysis reaction of this compound, demonstrating the type of data generated in such studies.

| Parameter | Energy (kcal/mol) | Description |

| E_reactants | -1550.6 | Energy of this compound + H₂O |

| E_TS | -1525.4 | Energy of the transition state |

| E_products | -1565.2 | Energy of 2,4,6-Tribromobenzoic acid + NH₃ |

| Activation Energy (ΔE‡) | +25.2 | The energy barrier for the reaction (E_TS - E_reactants) |

| Reaction Energy (ΔErxn) | -14.6 | The overall energy change of the reaction (E_products - E_reactants) |

Note: The values in this table are hypothetical and for illustrative purposes only.

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics through stabilization of charged or polar species. Computational models must account for these effects to achieve accurate results. Solvation can be modeled either explicitly, by including a number of individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a defined dielectric constant.

Implicit models, such as the Polarizable Continuum Model (PCM) and its variants like CPCM, or the SMD model, are computationally efficient and widely used. diva-portal.org These models create a cavity around the solute molecule and calculate the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum of the solvent. Studies comparing different solvation models have shown that the choice of model can have a significant impact on the calculated activation and reaction energies. diva-portal.org For reactions involving charged intermediates or transition states, the stabilizing effect of a polar solvent can dramatically lower the activation barrier compared to the gas phase.

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations are excellent for studying static structures and reaction energetics, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulates the physical motions of atoms and molecules, offering a dynamic picture of molecular processes. figshare.com

Molecular dynamics simulations can explore the conformational landscape of the molecule by solving Newton's equations of motion for the system over time. nih.gov These simulations can reveal the preferred conformations (low-energy states), the energy barriers to rotation between them, and the timescales of these dynamic processes. For instance, an MD simulation could track the dihedral angle of the C-C-N-H bonds to characterize the rotational motion of the amide group. Such studies are crucial for understanding how the molecule behaves in different environments, such as in solution or within a biological system. nih.govnih.gov

The results of a conformational analysis are often presented as a Ramachandran-like plot showing the potential energy as a function of key dihedral angles.

| Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Population (%) | Description |

| 0° | 2.5 | 5 | Eclipsed conformation (sterically hindered) |

| 60° | 0.0 | 45 | Staggered, low-energy conformation |

| 120° | 0.2 | 40 | Staggered, low-energy conformation |

| 180° | 3.0 | 10 | Eclipsed conformation (sterically hindered) |

Note: The values in this table are representative examples of what an MD simulation might produce and are for illustrative purposes only.

Investigation of Intermolecular Interactions in Condensed Phases

In the condensed phases, the structure and properties of this compound are dominated by a combination of strong hydrogen bonds and significant halogen bonds, alongside weaker van der Waals forces. Computational chemistry provides a powerful framework for dissecting and quantifying these interactions, which are challenging to isolate and measure experimentally.

Computational Approaches and Findings:

A variety of computational methods are utilized to study these intermolecular interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds, including non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction, and the properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the bond. nih.gov

Hirshfeld Surface Analysis: This technique provides a graphical representation of the intermolecular contacts in a crystal. By mapping properties like d_norm (a normalized contact distance) onto the surface, it is possible to visualize and quantify the relative importance of different types of interactions, such as hydrogen bonds and halogen bonds.

Energy Decomposition Analysis (EDA): Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.commdpi.com This allows for a deeper understanding of the fundamental nature of the intermolecular forces at play. For halogen bonds, it has been shown that both electrostatic and dispersion components are significant contributors. mdpi.com

Illustrative Interaction Energy Data:

| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) | Key Contributing Forces |

| Hydrogen Bond | N-H···O=C | ~1.9 - 2.2 | -5 to -8 | Electrostatics, Induction |

| Halogen Bond | C-Br···O | ~2.8 - 3.2 | -2 to -4 | Electrostatics, Dispersion |

| Halogen Bond | C-Br···N | ~2.9 - 3.3 | -1 to -3 | Electrostatics, Dispersion |

| π-π Stacking | Benzene Rings | ~3.5 - 4.0 | -1 to -2.5 | Dispersion |

This table presents hypothetical, yet plausible, data for illustrative purposes based on general findings for similar molecular systems.

Aggregation Behavior and Self-Assembly Propensities

The interplay of the aforementioned intermolecular interactions drives the aggregation and self-assembly of this compound molecules into well-defined supramolecular architectures. The directionality of both hydrogen and halogen bonds makes them powerful tools in crystal engineering, allowing for the predictable formation of specific motifs.

Driving Forces for Self-Assembly:

The primary driving force for the self-assembly of this compound is the formation of a stable, low-energy crystalline state. This is achieved through the cooperative action of multiple non-covalent interactions. The amide groups will likely form one-dimensional tapes or ribbons through N-H···O hydrogen bonds. These primary structures are then organized in three dimensions through the weaker but numerous halogen bonds and van der Waals interactions.

Computational Modeling of Aggregation:

Computational studies can model the aggregation process by calculating the interaction energies of various possible dimers, trimers, and larger clusters. By identifying the most stable configurations, it is possible to predict the most likely supramolecular synthons—the fundamental building blocks of the crystal structure.

For instance, a computational study on the self-assembly of hexa-coordinated metalloporphyrins demonstrated how the molecular environment can influence the nature and preference of halogen bonding, which in turn dictates the final supramolecular architecture. rsc.org Similar principles apply to this compound, where the interplay between the strong hydrogen-bonding amide groups and the multiple halogen-bonding bromine atoms will determine the packing arrangement.

Predicted Supramolecular Motifs:

Based on the functional groups present in this compound, several supramolecular motifs can be predicted to occur in its self-assembled structures:

| Supramolecular Motif | Dominant Interactions | Predicted Geometry |

| Amide Tape/Ribbon | N-H···O Hydrogen Bonds | Linear or zigzag chains |

| Halogen-Bonded Network | C-Br···O/N Halogen Bonds | 2D sheets or 3D networks |

| Stacked Layers | π-π Interactions | Offset or parallel stacking of aromatic rings |

This table outlines plausible supramolecular motifs for this compound based on its chemical structure and known interaction patterns in similar molecules.

Advanced Materials Science and Non Biological Applications of 2,4,6 Tribromobenzamide

Role in Polymer Chemistry and Functional Materials

The unique combination of a high bromine content and a functional amide group suggests that 2,4,6-tribromobenzamide could be a valuable component in the synthesis of specialized polymers.

Theoretically, the this compound molecule possesses functionalities that would allow it to be incorporated into polymer chains. The amide group (-CONH₂) contains a reactive N-H bond that can participate in various polymerization reactions.

As a Monomer: It could potentially be used in the synthesis of polyamides. For instance, by reacting with dicarboxylic acids or their derivatives, the amide group could form linkages to build a polymer backbone. The resulting polyamide would have pendant tribromophenyl groups, imparting specific properties to the material. Research on other brominated compounds, such as the synthesis of polyamides from triphenylamine-based diamines, demonstrates the viability of incorporating complex aromatic structures into polymer backbones to achieve desired properties like thermal stability and specific electrochemical behaviors. mdpi.com

As a Cross-linking or Modifying Agent: The N-H bond of the amide can also react with other functional groups, such as epoxides or isocyanates. This would allow this compound to be grafted onto existing polymer chains or to act as a cross-linking agent, connecting different polymer chains together. This is similar to how other functionalized brominated molecules, like 2,4,6-tribromophenyl (B11824935) acrylate (B77674) (TBPA), are used as co-monomers to modify polymer properties. For example, TBPA has been copolymerized with glycidyl (B131873) methacrylate (B99206) to create polymers that can be further modified. researchgate.net

The most prominent conceptual application for this compound is as a flame retardant. Brominated flame retardants (BFRs) are well-known for their effectiveness in reducing the flammability of polymeric materials. wikipedia.org The mechanism is primarily based on interrupting the combustion cycle in the gas phase. mst.dk

Radical Scavenging: During combustion, high-energy radicals (H• and OH•) propagate the fire. mst.dk When a polymer containing this compound is heated, the C-Br bonds, which are weaker than C-H bonds, break, releasing bromine radicals (Br•). These bromine radicals react with the high-energy radicals to form less reactive species like HBr. The HBr can further inhibit combustion by scavenging more H• and OH• radicals, effectively terminating the chain reaction of the fire. mst.dk

High Bromine Content: The molecular structure of this compound is highly advantageous for flame retardancy due to its high mass percentage of bromine. With three bromine atoms on a single benzene (B151609) ring, it is an efficient carrier of the flame-retarding element. Studies on other BFRs show a direct correlation between bromine content and flame retardant efficiency; higher bromine content often means a lower amount of the additive is needed to achieve the desired level of fire safety (e.g., a V-0 rating in the UL-94 test). mdpi.com

Aromatic Bromine Stability: The bromine atoms are attached to an aromatic ring, which generally provides greater thermal stability compared to aliphatic bromine compounds. This ensures that the bromine is released at the appropriate temperature range during polymer decomposition to be most effective as a flame retardant. Research on other aromatic BFRs confirms their high thermal stability. mdpi.com

Incorporating a high concentration of aromatic bromine, as would be the case with this compound, has several predictable effects on the final properties of a polymer.

Flammability: The primary and intended effect is a significant reduction in flammability. As the bromine content in the polymer matrix increases, key metrics of fire safety improve. This includes a higher Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion, and better classifications in standard fire tests like UL-94. researchgate.net Polymeric flame retardants with high bromine content (e.g., >68%) have demonstrated excellent performance in various thermoplastics. mdpi.com

Thermal Stability: The presence of halogen atoms can enhance the thermal stability of polymers. Research on copolymers containing 2,4,6-tribromophenyl acrylate has shown that the incorporation of this brominated monomer leads to enhanced thermal stability of the resulting polymer. researchgate.net

Physical and Mechanical Properties: The addition of any flame retardant can influence the physical properties of the host polymer. High loadings of additive (non-reactive) flame retardants can sometimes negatively impact mechanical properties like impact strength. However, using a reactive monomer like this compound to chemically bind the bromine to the polymer backbone can mitigate these effects. Furthermore, BFRs with higher bromine content can be used at lower loadings, which helps in preserving the original physical properties of the polymer, such as melt flow. mdpi.com

| Mechanical Strength | Dependent on incorporation | If used as a reactive monomer, impact on mechanical properties may be minimized compared to additive BFRs. mdpi.com |

Applications in Organic Electronics and Optoelectronics

The field of organic electronics relies on the precise design of molecules to control their electronic properties. nih.gov While not a conventional choice, the structure of this compound has features that could be theoretically relevant.

The design of organic semiconductors focuses on controlling the frontier molecular orbital energies (HOMO and LUMO) and encouraging ordered packing in the solid state to facilitate charge transport. nih.govresearchgate.net

Electron-Withdrawing Effects: The three bromine atoms and the carbonyl group (C=O) in the amide are electron-withdrawing. These groups would lower the energy levels of both the HOMO and LUMO of the molecule. This is a common strategy in designing n-type (electron-transporting) organic semiconductors. For instance, other highly halogenated aromatic compounds, such as 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile, are noted for their exceptional electron-withdrawing properties.

Intermolecular Interactions: The structure of this compound could promote specific types of intermolecular interactions that are crucial for creating ordered thin films. The bromine atoms can participate in halogen bonding, while the amide group is a classic hydrogen-bonding motif (both donor and acceptor). These directional interactions could potentially be exploited to control the self-assembly and molecular packing of the material, which is a key challenge in fabricating high-performance organic electronic devices. researchgate.net

Solubility and Processing: The amide group could also be chemically modified, for example, by adding alkyl chains to the nitrogen atom, to improve solubility in organic solvents. This would enable solution-based processing techniques like spin-coating or inkjet printing, which are desirable for manufacturing large-area and flexible electronics. nih.gov

The interaction of a molecule with light is fundamental to its use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Heavy Atom Effect: A significant feature of this compound is the presence of heavy bromine atoms. The "heavy atom effect" is known to enhance intersystem crossing (ISC), which is the transition of an excited electron from a singlet state to a triplet state. This property could be exploited in several ways:

Phosphorescent OLEDs: Efficient phosphorescent OLEDs rely on harvesting both singlet and triplet excitons. Materials that promote ISC are crucial components in these devices.

Singlet Fission: In some contexts, enhanced ISC can be a step towards enabling singlet fission, a process where one singlet exciton (B1674681) splits into two triplet excitons. This is a highly sought-after phenomenon for breaking the theoretical efficiency limit in OPVs.

Energy Levels and Light Absorption: The electron-withdrawing nature of the substituents would likely cause the molecule to absorb light at shorter wavelengths (in the UV or near-UV range). For use in standard photovoltaic devices, which aim to capture visible light, the structure would need to be modified to extend its conjugation and shift the absorption spectrum into the visible range. This is often achieved by combining electron-donating and electron-accepting moieties within the same molecule. nih.gov

Table 2: Theoretical Photophysical Properties and Potential of this compound

| Property | Predicted Characteristic | Potential Application |

|---|---|---|

| Intersystem Crossing (ISC) | Enhanced (due to heavy atom effect) | Host or dopant material in phosphorescent OLEDs; component in singlet fission materials. |

| Fluorescence Quantum Yield | Low (quenched by enhanced ISC) | Unlikely to be a good fluorescent emitter on its own. |

| Absorption Spectrum | Likely in the UV/near-UV region | Would require modification for use as a primary absorber in visible-light photovoltaics. |

| Energy Gap (HOMO-LUMO) | Relatively large | Potentially useful as a wide-bandgap host material in OLEDs. |

Supramolecular Chemistry and Crystal Engineering

The strategic placement of bromine atoms and the amide functionality on the benzene ring of this compound suggests its potential as a versatile building block in the fields of supramolecular chemistry and crystal engineering. The electron-withdrawing nature of the bromine atoms and the carbonyl group, combined with the hydrogen-bonding capabilities of the amide group, provides a rich landscape for the formation of well-defined, non-covalent interactions. These interactions are fundamental to the rational design and construction of novel supramolecular architectures with tailored properties.

The study of how molecules of this compound recognize and interact with each other in the solid state is crucial for developing new materials. Crystal engineering principles allow for the prediction and control of the packing of these molecules, which in turn dictates the macroscopic properties of the resulting crystalline material. While specific experimental data on the crystal structure of this compound is not extensively documented in publicly accessible literature, the foundational principles of supramolecular chemistry allow for a theoretical exploration of its potential interaction motifs.

Exploration of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking, Hydrogen Bonding)